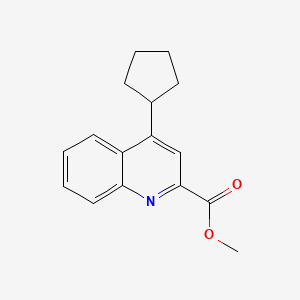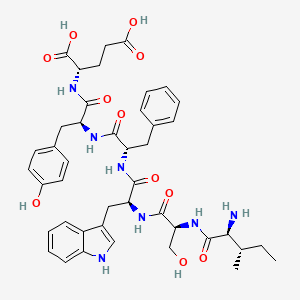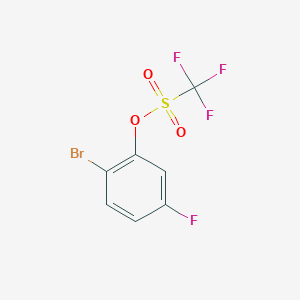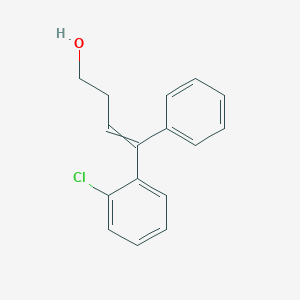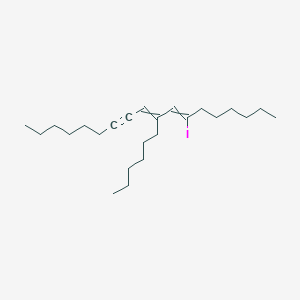![molecular formula C13H19NO2 B14228101 8-Hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one CAS No. 522633-54-1](/img/structure/B14228101.png)
8-Hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-1-propyl-1-azaspiro[55]undeca-7,10-dien-9-one is a chemical compound with the molecular formula C₁₃H₁₉NO₂ It belongs to the class of azaspiro compounds, which are characterized by a spiro-connected bicyclic structure containing nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine.
Introduction of the hydroxy group: The hydroxy group at the 8th position can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Propylation: The propyl group can be added through alkylation reactions using propyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
8-Hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of alkylated or arylated derivatives.
Applications De Recherche Scientifique
8-Hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 8-Hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving these targets, leading to various biological responses. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Azaspiro[5.5]undeca-7,10-dien-9-one: Lacks the hydroxy and propyl groups, making it less versatile in certain reactions.
8-Hydroxy-1-methyl-1-azaspiro[5.5]undeca-7,10-dien-9-one: Similar structure but with a methyl group instead of a propyl group, which may affect its reactivity and applications.
8-Hydroxy-1-ethyl-1-azaspiro[5.5]undeca-7,10-dien-9-one: Contains an ethyl group, leading to different chemical and biological properties.
Uniqueness
8-Hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one is unique due to its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
522633-54-1 |
|---|---|
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
10-hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one |
InChI |
InChI=1S/C13H19NO2/c1-2-8-14-9-4-3-6-13(14)7-5-11(15)12(16)10-13/h5,7,10,16H,2-4,6,8-9H2,1H3 |
Clé InChI |
JGLIGOBBZRYCFY-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCCCC12C=CC(=O)C(=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid,2-[4-[[(2S)-3-[4-[1-carboxy-2-(cyclopropylamino)-2-oxoethoxy]phenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]aMino]butoxy]-6-hydroxy-,1-Methyl ester](/img/structure/B14228024.png)
![([1,1'-Biphenyl]-4-yl)-N-(3-methylphenyl)methanimine N-oxide](/img/structure/B14228039.png)
![(E)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one;hydrochloride](/img/structure/B14228042.png)
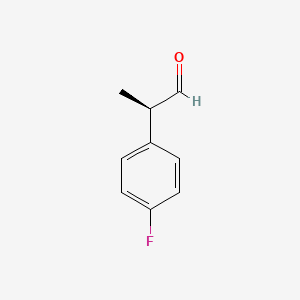
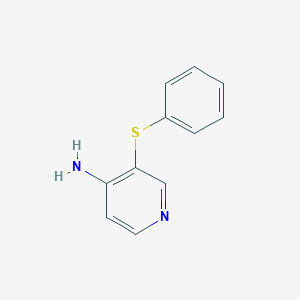
![2-[(2-{[2-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14228055.png)
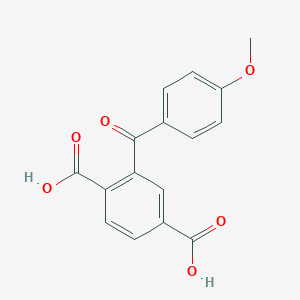
![5H-Indeno[1,2-c]pyridazin-5-one, 3-(1H-imidazol-1-ylmethyl)-](/img/structure/B14228065.png)
